Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a methyl ester and at position 5 with an ethyl group. Its molecular formula is C₆H₉N₃O₂, and it serves as a versatile intermediate in pharmaceutical and materials chemistry due to the triazole ring's stability and capacity for hydrogen bonding . This article compares its structural, physicochemical, and functional properties with analogous 1,2,3-triazole-4-carboxylate derivatives, emphasizing substituent effects and applications.
Properties
IUPAC Name |
methyl 5-ethyl-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-5(6(10)11-2)8-9-7-4/h3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZHCUHTAYSHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl azidoacetate with ethyl propiolate under mild conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Variations in 1,2,3-Triazole-4-carboxylate Derivatives
Key Observations :
- Position 5 : The ethyl group in the target compound enhances lipophilicity compared to methyl () or chloro () substituents. Electron-withdrawing groups (e.g., formyl in ) increase electrophilicity at the triazole ring.
- Position 1 : Substitutions like pyridinyl () or benzyl groups () introduce aromaticity, influencing π-π stacking and coordination chemistry.
- Position 4 : Methyl vs. ethyl esters affect solubility; ethyl esters generally confer higher hydrophobicity.
Physicochemical and Functional Properties
Solubility and Lipophilicity
- This compound : The ethyl group increases lipophilicity compared to the methyl analog (logP ~0.2 higher estimated) .
- Ethyl 5-chloro derivative () : Chloro substitution reduces solubility in polar solvents due to enhanced halogen bonding.
- Formyl-substituted analog (): The formyl group introduces polarity, improving solubility in DMSO or methanol.
Crystallography and Hydrogen Bonding
- Crystal structures of related compounds (e.g., ) reveal intermolecular hydrogen bonds between the triazole N–H and ester carbonyl groups, stabilizing supramolecular architectures.
- Positional isomerism (e.g., pyridin-3-yl vs. pyridin-4-yl in ) alters hydrogen-bonding networks and luminescence in coordination polymers.
Reactivity
Coordination Polymers (CPs)
- Triazole carboxylates act as ligands for d¹⁰ metals (e.g., Zn(II), Cd(II)). The ethyl group in the target compound may enhance steric hindrance, affecting metal-ligand bond lengths and CP dimensionality compared to methyl analogs .
- Luminescence properties in Zn(II) CPs are highly sensitive to substituent positioning; formyl or pyridinyl groups redshift emission wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
